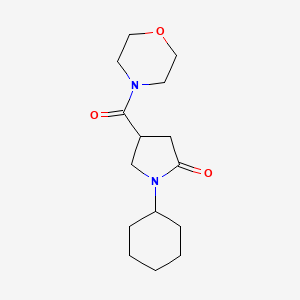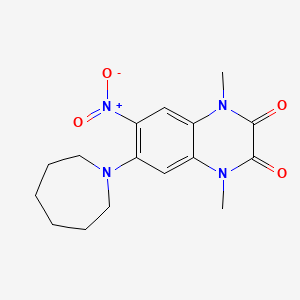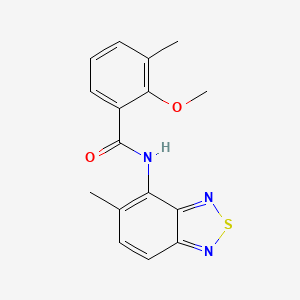
1-cyclohexyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone
Descripción general
Descripción
1-cyclohexyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone, also known as CPP-115, is a novel GABA aminotransferase inhibitor that has shown promising results in scientific research. This compound has gained significant attention in the field of neuroscience due to its potential therapeutic applications in the treatment of various neurological disorders.
Mecanismo De Acción
1-cyclohexyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 1-cyclohexyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone increases the levels of GABA in the brain, leading to a reduction in seizures and anxiety-related behaviors.
Biochemical and Physiological Effects:
1-cyclohexyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been shown to increase GABA levels in the brain, leading to a reduction in seizures and anxiety-related behaviors. In addition, 1-cyclohexyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been shown to reduce drug-seeking behavior in animal models of addiction. 1-cyclohexyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-cyclohexyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is its ability to increase GABA levels in the brain, leading to a reduction in seizures and anxiety-related behaviors. In addition, 1-cyclohexyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been shown to reduce drug-seeking behavior in animal models of addiction. However, one limitation of 1-cyclohexyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-cyclohexyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone. One direction is to investigate its potential therapeutic applications in the treatment of other neurological disorders such as depression and schizophrenia. Another direction is to develop more efficient synthesis methods for 1-cyclohexyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone to increase its yield and purity. In addition, further research is needed to investigate the long-term effects of 1-cyclohexyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone on the brain and its potential side effects. Finally, research is needed to investigate the potential of 1-cyclohexyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone as a therapeutic agent in human clinical trials.
In conclusion, 1-cyclohexyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone is a promising compound that has shown potential therapeutic applications in the treatment of various neurological disorders. Its ability to increase GABA levels in the brain makes it a promising candidate for further research. However, more research is needed to investigate its potential side effects and long-term effects on the brain.
Aplicaciones Científicas De Investigación
1-cyclohexyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has shown potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, addiction, and anxiety. Studies have shown that 1-cyclohexyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone can increase GABA levels in the brain, leading to a reduction in seizures and anxiety-related behaviors. In addition, 1-cyclohexyl-4-(4-morpholinylcarbonyl)-2-pyrrolidinone has been shown to reduce drug-seeking behavior in animal models of addiction.
Propiedades
IUPAC Name |
1-cyclohexyl-4-(morpholine-4-carbonyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3/c18-14-10-12(15(19)16-6-8-20-9-7-16)11-17(14)13-4-2-1-3-5-13/h12-13H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXKEGUDXPRVLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(CC2=O)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{2-[(benzylamino)carbonyl]phenyl}-N,2-dimethylbenzamide](/img/structure/B4386752.png)
![5-[4-(4-ethoxybenzoyl)-1-piperazinyl]-2-nitro-N-(tetrahydro-2-furanylmethyl)aniline](/img/structure/B4386757.png)



![5-bromo-N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4386792.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4386805.png)
![N-[3-(allyloxy)phenyl]-2-thiophenecarboxamide](/img/structure/B4386814.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4386821.png)
![4-methoxy-N-methyl-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4386827.png)

